N-(methylsulfonyl)-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) is a synthetic compound widely employed in scientific research as a selective inhibitor of cytochrome P450 (CYP) epoxygenases. [, , , , , , , , , , , , , ] This compound plays a crucial role in understanding the biological functions of EETs (epoxyeicosatrienoic acids), metabolites of arachidonic acid produced by CYP epoxygenases. [, , , , , , , , , , , , , , , ] These EETs possess diverse biological activities, including vasodilation, anti-inflammation, and modulation of ion transport. [, , , , , , , , , , ]
MS-PPOH is synthesized from the reaction of arachidonic acid with specific reagents that facilitate the formation of propargyloxyphenyl groups. It falls under the category of chemical inhibitors, specifically targeting cytochrome P450 enzymes involved in the metabolism of fatty acids. The compound's primary classification is as an epoxygenase inhibitor, which plays a critical role in modulating the synthesis of epoxyeicosatrienoic acids (EETs), important signaling molecules in various physiological processes .
The synthesis of MS-PPOH involves several steps that typically include:
For example, one reported method involves treating a propargylic alcohol with a methylsulfonyl chloride in the presence of a base, followed by purification steps to isolate MS-PPOH .
MS-PPOH has a distinct molecular structure characterized by:
The structural integrity and stereochemistry are critical for its biological activity, particularly in binding to target enzymes .
MS-PPOH primarily participates in inhibition reactions where it selectively inhibits the activity of cytochrome P450 epoxygenases. The key reactions include:
The mechanism through which MS-PPOH exerts its effects involves:
The physical and chemical properties of MS-PPOH include:
These properties are crucial for its application in laboratory settings and pharmacological studies .
MS-PPOH has several significant applications in scientific research:
MS-PPOH (C₁₉H₂₅NO₄S; molecular weight 363.47 g/mol) is characterized by three functional domains:
The propargyl group undergoes CYP-mediated oxidation to a reactive ketene intermediate, which forms covalent adducts with nucleophilic residues in the enzyme’s active site. This irreversible inhibition differentiates MS-PPOH from competitive inhibitors and underpins its sustained biological effects. Physicochemically, MS-PPOH presents as a white crystalline powder with moderate hydrophobicity (logP ≈ 3.2), balancing solubility in aqueous buffers (e.g., physiological saline with <0.05% ethanol) and biomembrane permeability [3] [5].
Table 1: Structural and Physicochemical Identifiers of MS-PPOH
Property | Value |
---|---|
CAS Registry Number | 206052-02-0 |
IUPAC Name | N-Methylsulfonyl-6-(2-(prop-2-yn-1-yloxy)phenyl)hexanamide |
Molecular Formula | C₁₉H₂₅NO₄S |
Appearance | White crystalline powder |
Primary Solvents | DMSO, ethanol, aqueous buffers |
Stability Considerations | -20°C storage; sensitive to prolonged light exposure |
MS-PPOH emerged from iterative optimization of PPOH [6-(2-propargyloxyphenyl)hexanoic acid], an earlier epoxygenase inhibitor hampered by rapid β-oxidation of its carboxylic acid terminus. Metabolic studies revealed PPOH’s short in vivo half-life limited its utility for chronic models. Structural redesign replaced the carboxylic acid with a sulfonamide group, yielding MS-PPOH with two critical advantages:
Comparative enzymology demonstrated MS-PPOH’s superior selectivity profile. While PPOH inhibited multiple epoxygenases (CYP2B1, 2B6, 2C6, 2C9, 2C11; IC₅₀ = 23–161 μM), MS-PPOH showed narrow specificity, potently inhibiting only CYP2C9 (IC₅₀ = 11 μM) and CYP2C11 (IC₅₀ = 16 μM) with minimal activity against CYP2C19 (IC₅₀ >90 μM) and negligible effects on non-epoxygenase isoforms (CYP1A1, 1A2, 1B1, 2A6, 2D6, 2E1). This precision established MS-PPOH as the preferred probe for in vivo epoxygenase research [2].
Table 2: Evolution from PPOH to MS-PPOH
Inhibitor | Key Structural Feature | Metabolic Stability | Selectivity Limitations |
---|---|---|---|
PPOH | Carboxylic acid terminus | Low (rapid β-oxidation) | Broad epoxygenase inhibition (CYP2B/C2C subfamilies) |
MS-PPOH | N-Methylsulfonamide terminus | High | Narrow specificity (CYP2C9/11) |
MS-PPOH operates through suicide substrate kinetics:
Time-dependent inhibition studies confirm this mechanism, showing enhanced suppression of arachidonic acid epoxidation with preincubation. The covalent modification provides sustained suppression of EET biosynthesis, making MS-PPOH particularly valuable for chronic physiological studies where transient inhibition proves insufficient [2] [6].
MS-PPOH demonstrates remarkable isoform selectivity:
Table 3: MS-PPOH Inhibition Profile Against Recombinant Human and Rat CYP Enzymes
Cytochrome P450 Isoform | Enzyme Function | IC₅₀ (μM) | Biological Consequence of Inhibition |
---|---|---|---|
CYP2C9 (Human) | Major vascular epoxygenase | 11 | Reduced EET-mediated vasodilation |
CYP2C11 (Rat) | Dominant rat epoxygenase | 16 | Impaired renal autoregulation |
CYP2C19 | Minor epoxygenase | >90 | Negligible functional impact |
CYP2J2 | Cardiac/epithelial epoxygenase | >100 | Minimal cardiovascular effect |
CYP4A/F isoforms | ω-Hydroxylases | >100 | No suppression of 20-HETE synthesis |
This specificity enables discrete interrogation of the CYP epoxygenase pathway without concurrent ω-hydroxylase suppression—an advantage over non-selective inhibitors like 17-ODYA [2] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: